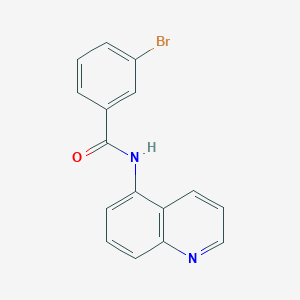![molecular formula C15H13ClN2OS B5767960 3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5767960.png)
3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide involves the inhibition of PTP1B, which is a key regulator of insulin signaling. This inhibition leads to an increase in insulin sensitivity and a decrease in blood glucose levels. It also exhibits anti-inflammatory and anti-tumor properties by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and tumorigenesis.
Biochemical and Physiological Effects:
3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase insulin sensitivity and decrease blood glucose levels in diabetic animal models. It has also been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide in lab experiments include its potential applications in various fields of scientific research, its anti-inflammatory, anti-tumor, and anti-cancer properties, and its use as a fluorescent probe for the detection of thiols. The limitations include the need for further studies to determine its safety and efficacy in humans and the potential for off-target effects.
Future Directions
There are several future directions for the study of 3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide. These include further studies to determine its safety and efficacy in humans, the development of more efficient synthesis methods, and the investigation of its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, the use of this compound as a fluorescent probe for the detection of thiols could be further explored.
Synthesis Methods
The synthesis of 3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 3-chlorobenzoic acid with thionyl chloride to produce 3-chlorobenzoyl chloride. This intermediate is then reacted with 2-methylaniline to produce 3-chloro-N-{[(2-methylphenyl)amino]carbonyl}benzamide. Finally, this compound is reacted with ammonium thiocyanate to produce 3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide.
Scientific Research Applications
3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of thiols and as an inhibitor of protein tyrosine phosphatase 1B (PTP1B).
properties
IUPAC Name |
3-chloro-N-[(2-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-10-5-2-3-8-13(10)17-15(20)18-14(19)11-6-4-7-12(16)9-11/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAVOMDYXONTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(2-methylphenyl)carbamothioyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5,6-trimethyl-3-[(4-methylbenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5767883.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5767899.png)
![1-benzyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5767911.png)


![N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5767926.png)

![2-amino-4-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5767959.png)
![3-methyl-4-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5767964.png)
![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5767970.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide](/img/structure/B5767983.png)